molecular formula C8H7F2NO B1458434 2,4-Difluoro-6-methylbenzamide CAS No. 1803812-71-6

2,4-Difluoro-6-methylbenzamide

Cat. No. B1458434
M. Wt: 171.14 g/mol
InChI Key: DPSFYZLQLJRACW-UHFFFAOYSA-N
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Description

2,4-Difluoro-6-methylbenzamide (DFMA) is a fluorinated organic compound that has been used in a variety of scientific applications. It has a wide range of uses in both organic and inorganic chemistry, and has been used in research and development for a number of years. DFMA is a versatile compound, with a variety of properties that make it suitable for many different applications.

Scientific Research Applications

2,4-Difluoro-6-methylbenzamide has a wide range of applications in scientific research. It has been used as a reagent in the synthesis of drugs and other organic compounds, as a catalyst in organic reactions, and as a solvent in the purification of organic compounds. It has also been used in the synthesis of polymers, and in the preparation of inorganic compounds.

Mechanism Of Action

2,4-Difluoro-6-methylbenzamide is an organic compound that is able to interact with other compounds in a variety of ways. It can act as an acid, base, or nucleophile, depending on the reaction conditions. It can also act as a Lewis acid, forming complexes with other molecules.

Biochemical And Physiological Effects

2,4-Difluoro-6-methylbenzamide has been found to have a variety of effects on biochemical and physiological processes. It has been found to be an effective inhibitor of the enzyme cyclooxygenase-2 (COX-2), and has been used in the treatment of inflammatory diseases. It has also been found to have an inhibitory effect on the enzyme acetylcholinesterase, and has been used in the treatment of Alzheimer's disease.

Advantages And Limitations For Lab Experiments

2,4-Difluoro-6-methylbenzamide has a number of advantages when used in laboratory experiments. It is a relatively inexpensive compound, and is easy to synthesize. It is also a relatively non-toxic compound, and is stable in a variety of solvents. However, it is not very soluble in water, and is not very stable in the presence of strong acids or bases.

Future Directions

There are a number of potential future applications for 2,4-Difluoro-6-methylbenzamide. It could be used in the development of new drugs or drug delivery systems, as well as in the synthesis of polymers and other materials. It could also be used in the development of new catalysts for organic reactions, and in the development of new methods for the purification of organic compounds. It could also be used in the development of new methods for the analysis of biological samples, and in the development of new methods for the detection of drugs and other compounds. Finally, it could be used in the development of new methods for the synthesis of inorganic compounds.

properties

IUPAC Name

2,4-difluoro-6-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F2NO/c1-4-2-5(9)3-6(10)7(4)8(11)12/h2-3H,1H3,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPSFYZLQLJRACW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1C(=O)N)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101300688
Record name Benzamide, 2,4-difluoro-6-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101300688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Difluoro-6-methylbenzamide

CAS RN

1803812-71-6
Record name Benzamide, 2,4-difluoro-6-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1803812-71-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzamide, 2,4-difluoro-6-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101300688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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